![molecular formula C19H28N2O3S B6773896 N-[(4-cyclobutylphenyl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide](/img/structure/B6773896.png)
N-[(4-cyclobutylphenyl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide
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Overview
Description
N-[(4-cyclobutylphenyl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclobutylphenyl group, a thiazolidinone ring, and a butanamide moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclobutylphenyl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide typically involves multiple steps, including the formation of the thiazolidinone ring and the attachment of the cyclobutylphenyl group. Common synthetic routes may include:
Formation of Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Attachment of Cyclobutylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction where the cyclobutylphenyl group is introduced to the thiazolidinone ring.
Final Assembly: The final step involves coupling the intermediate with a butanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclobutylphenyl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[(4-cyclobutylphenyl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-cyclobutylphenyl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammation or cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the MAPK/ERK or PI3K/Akt pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-cyclohexylphenyl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide
- N-[(4-cyclopentylphenyl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide
Uniqueness
N-[(4-cyclobutylphenyl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide is unique due to its specific cyclobutylphenyl group, which may confer distinct steric and electronic properties compared to its cyclohexyl or cyclopentyl analogs. These differences can result in varied biological activities and chemical reactivity, making it a compound of interest for further study.
Properties
IUPAC Name |
N-[(4-cyclobutylphenyl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14(2)18(21-11-4-12-25(21,23)24)19(22)20-13-15-7-9-17(10-8-15)16-5-3-6-16/h7-10,14,16,18H,3-6,11-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOOFHDXFQRVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=C(C=C1)C2CCC2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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